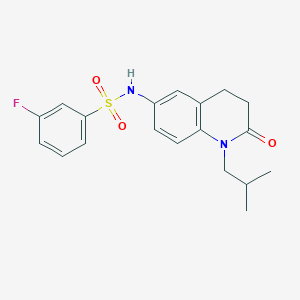

![molecular formula C12H13N3O2S B2584847 2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1251591-79-3](/img/structure/B2584847.png)

2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

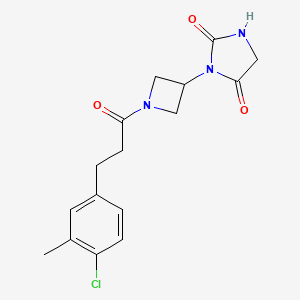

“2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide” is an organic compound with the molecular formula C12H13N3O2S . It is also known as “4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide” and is used as an intermediate in the synthesis of Torsemide , a potent loop diuretic used for the treatment of hypertension and edema in patients with congestive heart failure .

Molecular Structure Analysis

The molecular weight of “2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide” is 263.32 . Unfortunately, the specific details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide” include a predicted density of 1.357 g/cm3, a melting point of 162-164°C, a predicted boiling point of 475.8°C, a flashing point of 241.5°C, and a vapor pressure of 3.23E-09mmHg at 25°C .Scientific Research Applications

Antimalarial Drug Development

The compound has been investigated for its potential as an antimalarial agent. A virtual library of novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment, which includes 2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide, was screened against Plasmodium falciparum. The compounds showed good antimalarial activity, indicating that they could serve as a starting point for future antimalarial drug discovery programs .

Anti-Tubercular Agents

Research has been conducted to design and synthesize derivatives of 2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide as anti-tubercular agents. These derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some compounds exhibiting significant inhibitory concentrations. This suggests the potential of these derivatives in developing new treatments for tuberculosis .

Kinase Inhibition for Cancer Therapy

Derivatives of 2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide have been explored for their kinase inhibitory activity. Kinases are enzymes that play a crucial role in cell signaling and are often implicated in cancer. Inhibitors of kinases, therefore, represent a significant area of research for cancer therapy .

Antiviral Activity

The compound’s derivatives have also been studied for their antiviral properties. Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, these derivatives could contribute to the arsenal of antiviral medications .

Antimicrobial Applications

In addition to antiviral activity, some derivatives of 2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide have shown antimicrobial activity. This broadens the scope of its application in fighting various bacterial infections .

Agricultural Use

There is potential for the application of this compound in agriculture, particularly in the treatment of broad-leaved plants and in pest control. The compound’s derivatives could be used to protect crops from diseases and pests, contributing to agricultural productivity .

Mechanism of Action

Target of Action

The primary target of 2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide is currently unknown . It is often used as an intermediate in the synthesis of pharmaceuticals .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide . .

properties

IUPAC Name |

2-(4-methylanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-9-4-6-10(7-5-9)15-12-11(18(13,16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H2,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLYEDFMCFDYOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(p-Tolylamino)pyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

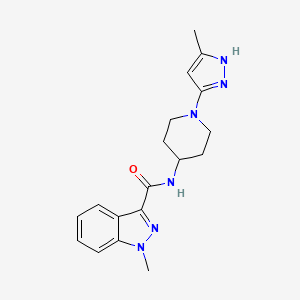

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2584766.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2584770.png)

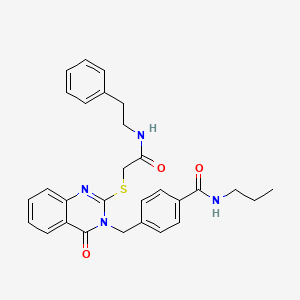

![[9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2584771.png)

![(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2584776.png)

![1-morpholino-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2584779.png)

![2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2584781.png)

![6-[2-(2-Propan-2-ylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2584782.png)

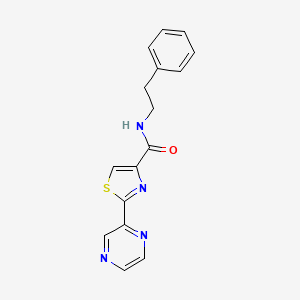

![N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2584783.png)

![2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane](/img/structure/B2584787.png)